![molecular formula C14H16O3 B14336198 Cyclohex-2-en-1-yl 4-methoxybenzoate CAS No. 103437-98-5](/img/structure/B14336198.png)
Cyclohex-2-en-1-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-2-en-1-yl 4-methoxybenzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexene and benzoic acid, featuring a cyclohexenyl group attached to a methoxybenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-2-en-1-ol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one and 4-methoxybenzoic acid.
Reduction: Cyclohex-2-en-1-yl 4-methoxybenzyl alcohol.
Substitution: Various this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohex-2-en-1-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclohex-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyclohex-2-en-1-ol and 4-methoxybenzoic acid, which may further participate in biological pathways. The compound’s reactivity is influenced by the electronic effects of the methoxy and cyclohexenyl groups, which can modulate its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-2-en-1-yl 4-methoxybenzoate can be compared with other similar compounds such as:
Cyclohex-2-en-1-yl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Cyclohex-2-en-1-yl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Cyclohex-2-en-1-yl 4-nitrobenzoate: The presence of a nitro group significantly alters its electronic properties and reactivity.
Eigenschaften
103437-98-5 | |
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
cyclohex-2-en-1-yl 4-methoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h3,5,7-10,13H,2,4,6H2,1H3 |
InChI-Schlüssel |
IUFYTQASIFNALG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.